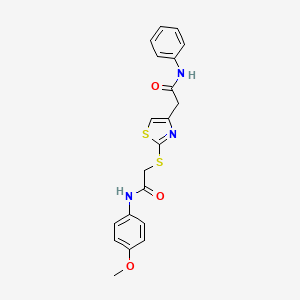
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide, with a CAS number of 941892-71-3, is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which combines a thiazole moiety with an aromatic amine and a methoxyphenyl group, suggesting possible interactions with various biological targets.
Molecular Properties
The molecular formula of this compound is C20H19N3O3S2, and it has a molecular weight of 413.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3S2 |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 941892-71-3 |
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities such as antitumor, antimicrobial, and antiviral properties. The following sections detail specific findings related to its biological activity.
Antitumor Activity
Studies have shown that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that modifications in the thiazole ring structure are crucial for enhancing antitumor activity. The presence of electron-withdrawing groups at specific positions on the phenyl ring was found to increase potency against tumor cells .
Case Study:
In vitro assays demonstrated that compounds structurally related to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain cancer models .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. A systematic study involving various thiazole compounds highlighted their effectiveness against bacterial strains comparable to standard antibiotics such as norfloxacin. The presence of substituents on the phenyl ring significantly influenced the antimicrobial activity .
Table: Summary of Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-methoxyphenyl)... | Staphylococcus aureus | 32 µg/mL |
| Thiazole Derivative A | Escherichia coli | 16 µg/mL |
| Thiazole Derivative B | Pseudomonas aeruginosa | 8 µg/mL |
Antiviral Activity
Emerging evidence suggests that thiazole derivatives may also possess antiviral properties. Research into related compounds indicates their potential as inhibitors of viral replication, particularly in cell lines susceptible to viral infections .
Case Study:
In a comparative study on antiviral activity, several thiazole derivatives were evaluated against established antiviral agents. Compounds similar to this compound demonstrated EC50 values significantly lower than those of standard treatments, indicating promising antiviral potential .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiazole Moiety : Essential for cytotoxic and antimicrobial activities.
- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Aromatic Amine : Contributes to binding interactions with biological targets.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-17-9-7-15(8-10-17)22-19(25)13-28-20-23-16(12-27-20)11-18(24)21-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQVXAEQPLESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














